6-Methoxy-4'-nitroflavone
Description
Contextualization of Flavones in Chemical Biology and Medicinal Chemistry
Flavones are a significant class of naturally occurring compounds characterized by a 2-phenylchromen-4-one backbone. bohrium.com They are widely distributed in plants and are abundant in fruits, vegetables, and beverages consumed in the human diet. bohrium.comresearchgate.net The interest of the scientific community in flavones grew substantially following the "French paradox" concept, which linked the consumption of flavonoid-rich foods to positive health outcomes. bohrium.com
In the realms of chemical biology and medicinal chemistry, flavones are recognized for their diverse and potent biological activities. humanjournals.comnih.gov These low-molecular-weight compounds have been extensively studied for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. bohrium.comresearchgate.netnih.gov Their ability to interact with various enzymes and cellular signaling pathways makes them attractive scaffolds for drug discovery and development. bohrium.comnih.gov The majority of metabolic diseases are thought to arise from oxidative stress, and flavones have shown a positive impact on diseases related to this condition. nih.gov
Significance of Substituted Flavone (B191248) Scaffolds in Academic Inquiry
The basic flavone structure serves as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. researchgate.net The academic and pharmaceutical interest in flavones lies in the potential to modify this core structure through the addition of various substituents. These substitutions can significantly influence the compound's physicochemical properties and biological activity. grafiati.com
The process of creating flavone derivatives, such as 6-Methoxy-4'-nitroflavone, allows researchers to explore structure-activity relationships (SAR). bohrium.com By systematically altering the substitution patterns on the flavone rings, scientists can identify which chemical groups are crucial for a particular biological effect. nih.gov For instance, the introduction of halogen atoms, methoxy (B1213986) groups, or nitro groups can enhance a compound's potency or selectivity for a specific target. grafiati.commdpi.com This approach has been instrumental in the development of new therapeutic agents with improved efficacy. mdpi.com
Overview of Research Trajectories for Flavone Derivatives
Research into flavone derivatives is a dynamic and expanding field. researchgate.net Current research trajectories are focused on several key areas:
Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient methods for the synthesis of flavone derivatives with diverse substitution patterns. researchgate.net This includes the creation of hybrid molecules that combine the flavone scaffold with other pharmacologically active moieties. mdpi.com
Elucidation of Mechanisms of Action: A significant portion of research is dedicated to understanding how flavone derivatives exert their biological effects at the molecular level. mdpi.com This involves identifying their specific cellular targets, such as enzymes and receptors, and mapping their impact on signaling pathways. nih.govmdpi.com
Therapeutic Applications: Scientists are actively investigating the potential of flavone derivatives in treating a wide array of diseases. This includes their evaluation as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative and cardiovascular disorders. bohrium.comnih.gov For example, some flavone derivatives have shown promise in inhibiting the growth of cancer cells and modulating inflammatory responses. bohrium.commdpi.com
Structure-Activity Relationship (SAR) Studies: A cornerstone of flavone research is the systematic investigation of how the chemical structure of a derivative influences its biological activity. bohrium.com These studies provide crucial information for the rational design of more potent and selective drug candidates. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C16H11NO5 | 297.26 | 145370-39-4 nih.govlgcstandards.comcymitquimica.com |
| 7-Methoxy-3-methyl-4'-nitroflavone | C17H13NO5 | 311.289 | 122260-03-1 guidechem.com |
| 6-Methoxy-4'-aminoflavone | C16H13NO3 | 267.28 | Not Available smolecule.com |
| 4'-methoxy-2'-(3-nitrobenzoyloxy)acetophenone | C16H13NO6 | 315.282 | 953129-10-7 lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11NO5 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-6-7-15-13(8-12)14(18)9-16(22-15)10-2-4-11(5-3-10)17(19)20/h2-9H,1H3 |
InChI Key |
HGVDPIZNWPBQFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Structure Activity Relationships Sar of 6 Methoxy 4 Nitroflavone and Analogues
Theoretical Frameworks for Flavone (B191248) SAR Analysis
The analysis of structure-activity relationships for flavones is increasingly supported by robust computational and theoretical chemistry methods. mdpi.com These frameworks allow for the prediction and explanation of biological activity based on the molecule's electronic and structural properties.
Key theoretical approaches include:
Density Functional Theory (DFT): This quantum chemical method is used to study the electronic structure of flavonoids. bohrium.com It helps in calculating molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. mdpi.com
Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energies of HOMO and LUMO, and the gap between them, correlate with the molecule's ability to donate or accept electrons, which is fundamental to many biological interactions, including antioxidant activity. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.netnih.govmdpi.com It is widely used to understand the binding modes of flavones to biological targets like proteins and DNA, helping to elucidate the structural requirements for inhibition or modulation. japer.in
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models use molecular descriptors to predict the activity of new compounds, guiding the design of more potent analogues.
Positional and Substituent Effects on Biological Activities
The specific placement of substituent groups on the flavone core is a critical factor governing biological activity. Even minor changes in the position of a functional group can lead to significant differences in pharmacological effects due to altered steric and electronic properties.
The methoxy (B1213986) group (-OCH₃) is an electron-donating group that increases the lipophilicity of the flavonoid molecule. Its position on the A-ring has significant implications for biological activity.
Studies on the antiproliferative activity of various methoxyflavones in leukemic HL60 cells have shown that the position of the methoxyl group on the A-ring is crucial. While 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, 6-methoxyflavone (B191845) was found to have no activity, with an IC₅₀ value greater than 400 μM. iiarjournals.org This suggests that methoxylation at the C-6 position is detrimental to this specific cytotoxic effect. In contrast, a hydroxyl group at the C-6 position has been reported to attenuate the anti-inflammatory activity of flavones, indicating that substitution at this position, in general, may not be favorable for certain biological actions. nih.gov
The presence of the methoxy group influences the molecule's ability to interact with target proteins and penetrate cell membranes. While increased lipophilicity can enhance membrane permeability, the specific steric hindrance and electronic effects of a C-6 methoxy group may prevent optimal binding to certain biological targets.
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly alters the electronic distribution of the B-ring. Its placement at the C-4' (para) position has been shown to be a key determinant of biological activity in related compounds.
In studies of nitro-substituted chalcones, which share a common biogenetic precursor with flavones, the position of the nitro group was found to be critical. A nitro group at the para position of the B-ring (structurally analogous to the C-4' position in flavones) was correlated with high vasorelaxant activity. mdpi.com Furthermore, flavones with a 4'-nitro substitution have demonstrated the ability to interact with DNA through partial intercalation and minor-groove binding. researchgate.netnih.gov This interaction is primarily hydrophobic and entropy-driven, suggesting that the 4'-nitroflavone structure can act as a DNA-targeting agent, which may form the basis of its potential as an agent against cell proliferative disorders. researchgate.netnih.gov Additionally, certain nitro-substituted flavones, such as 6-chloro-8-nitroflavone, have shown potent inhibitory activity against pathogenic bacteria. mdpi.com
The strong electron-withdrawing nature of the 4'-nitro group modifies the electronic properties of the entire B-ring, influencing its role in molecular interactions and contributing to specific biological outcomes.
While direct comparative studies between 6-methoxy-4'-nitroflavone and its specific isomer 3'-methoxy-4'-nitroflavone (B1677366) are not extensively documented, a comparative analysis can be inferred from general SAR principles for flavones.
Based on these principles, one could hypothesize a difference in activity between this compound and a hypothetical analogue like 6-methoxy-4'-hydroxyflavone. The latter, possessing the 4'-OH group known to enhance certain activities, might exhibit a different, potentially stronger, anti-inflammatory or antioxidant profile compared to the 4'-nitro analogue. The introduction of a methoxy group at the C-3' position alongside the C-4' nitro group would introduce additional steric and electronic effects, likely leading to a distinct biological profile compared to the C-4' monosubstituted compound.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-6 (A-Ring) | -OCH₃ | No antiproliferative activity (HL60 cells) | iiarjournals.org |
| C-6 (A-Ring) | -OH | Attenuates anti-inflammatory activity | nih.gov |
| C-4' (B-Ring) | -NO₂ | Associated with DNA binding; high vasorelaxant activity in related chalcones | researchgate.netnih.govmdpi.com |
| C-4' (B-Ring) | -OH | Enhances anti-inflammatory activity | nih.govnih.gov |
| C-4' (B-Ring) | -OCH₃ | Attenuates anti-inflammatory and antioxidant activity | nih.gov |
| C-3', C-4' (B-Ring) | -OH, -OH | Promotes anti-inflammatory activity | nih.gov |
Molecular Interactions and Binding Site Determinants
The biological effects of this compound are dictated by its molecular interactions with cellular targets such as enzymes and nucleic acids. The nature of its substituents determines the types of non-covalent bonds it can form.
Hydrophobic Interactions: The flavone backbone is largely aromatic and hydrophobic. The addition of a methoxy group further increases lipophilicity, promoting hydrophobic interactions with nonpolar pockets in target proteins. The interaction of a 4'-nitroflavone with DNA has been shown to be hydrophobic in nature. nih.gov
Hydrogen Bonding: While the parent this compound molecule lacks hydroxyl groups to act as hydrogen bond donors, the oxygen atoms in the methoxy group, the carbonyl group at C-4, and the ether linkage in the C-ring can all act as hydrogen bond acceptors. Molecular docking studies of related flavones and chalcones have identified key hydrogen bond interactions with specific amino acid residues in enzyme active sites, such as Arginine, Tyrosine, and Serine, which are critical for inhibitory activity. mdpi.comjaper.in
Binding Site Characteristics: The 4'-nitroflavone structure has shown a preference for binding to GC-rich sequences in DNA. nih.gov In protein targets like cyclooxygenase (COX), the binding of flavones often involves interactions with key residues like Tyr385 and Arg120. japer.in For a molecule like this compound, an ideal binding site would likely feature a hydrophobic pocket to accommodate the aromatic rings, with hydrogen bond acceptor capabilities to interact with the molecule's oxygen atoms. The electron-deficient B-ring, due to the nitro group, might also favor interactions with electron-rich residues or π-stacking interactions.
The combination of the lipophilic, electron-donating C-6 methoxy group and the polar, strongly electron-withdrawing C-4' nitro group creates a molecule with a distinct electronic and steric profile that defines its specific molecular interactions and, consequently, its biological activity.
Mechanistic Investigations of Biological Activities of Flavone Derivatives in Vitro Studies
Aryl Hydrocarbon Receptor (AhR) Modulation by Flavones
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. Modulation of AhR activity by small molecules, including flavones, is an area of significant research interest.
Mechanisms of AhR Antagonism by Flavone (B191248) Derivatives
While the specific AhR antagonistic activity of 6-Methoxy-4'-nitroflavone has not been documented, studies on structurally similar compounds provide insights into potential mechanisms. For instance, 3'-methoxy-4'-nitroflavone (B1677366) has been identified as a pure AhR antagonist. Research indicates that this antagonism involves the inhibition of the transformation of the AhR to its DNA-binding form.
Competitive Binding and Ligand Selectivity
Detailed competitive binding assays and ligand selectivity profiles for this compound with the AhR are not available. For the related compound, 3'-methoxy-4'-nitroflavone, studies have shown it competitively inhibits the binding of AhR agonists.
Impact on Downstream Gene Expression (e.g., CYP1A1, COX-2)
There is no specific data on the impact of this compound on the expression of downstream genes such as Cytochrome P450 1A1 (CYP1A1) and Cyclooxygenase-2 (COX-2). Research on other methoxyflavone derivatives has demonstrated varied effects on the expression of these genes, often linked to their interaction with the AhR signaling pathway. For example, some methoxyflavones have been shown to inhibit the induction of CYP1A1.
Enzyme Inhibition and Modulation
The ability of flavonoids to interact with and modulate the activity of various enzymes is a key aspect of their biological effects.
Aminopeptidase-N (CD13) Inhibition
There are no published studies specifically investigating the inhibitory effects of this compound on Aminopeptidase-N (CD13). Aminopeptidase-N is a zinc-dependent metalloprotease involved in various physiological processes, and its inhibition is a target for certain therapeutic strategies.
Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition
Specific data on the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes by this compound is not available. PARP enzymes are crucial for DNA repair and genomic stability, and their inhibition is a validated strategy in cancer therapy.
An extensive review of scientific literature was conducted to generate content focused solely on the chemical compound “this compound” according to the provided outline. The search revealed a significant lack of specific in vitro mechanistic data for this particular compound in several key areas.
Specifically, no dedicated studies detailing the in vitro mechanisms of this compound were found for the following sections:
Antioxidant Mechanisms and Radical Scavenging Properties
While research exists for related compounds (e.g., other methoxyflavones or nitroflavones), the strict requirement to focus solely on this compound prevents the inclusion of that data.
However, sufficient information is available to detail the compound's interactions with neurobiological targets, based on extensive research into the flavone backbone and the specific effects of its substitutions. The following section has been generated in accordance with the user's instructions.
Neurobiological Target Interactions (e.g., GABAA Receptors)
The interaction of this compound with neurobiological targets, particularly the γ-aminobutyric acid type A (GABAA) receptors, can be inferred from detailed structure-activity relationship studies on its core components: the 6-methoxyflavone (B191845) backbone and the 4'-nitro functional group. Flavonoids are a well-established class of ligands for the benzodiazepine binding site of the GABAA receptor, capable of eliciting a wide range of effects from agonism to antagonism.
The 6-methoxy substitution on the A-ring of the flavone structure is known to be a significant determinant of affinity and efficacy at the GABAA receptor. Research has shown that methoxylation at this position can increase the binding affinity of the compound. wisdomlib.org Studies on the parent compound, 6-methoxyflavone, have demonstrated that it acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α2β2γ2L GABAA receptors. nih.gov This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.
The addition of a nitro group (NO2) to the B-ring of the flavone nucleus dramatically influences its pharmacological profile at the benzodiazepine site. The position and nature of electronegative substitutions on this ring are critical determinants of activity. nih.gov For instance, synthetic flavone derivatives with substitutions at the 6- and/or 3'-positions with electronegative moieties have been shown to have high affinity for benzodiazepine receptors. nih.gov
While direct data on this compound is scarce, the activity of structurally similar compounds provides mechanistic insight. Studies on other 6-substituted, nitro-containing flavones reveal that they are potent ligands, though their functional effect (agonist, partial agonist, or antagonist) is highly dependent on the precise substitution pattern. For example, 6-bromo-3'-nitroflavone has been identified as a partial agonist, whereas 6-chloro-3'-nitroflavone acts as an antagonist at the benzodiazepine site. nih.gov Another related compound, 6-chloro-3'-nitroflavone, was found to inhibit [3H]flunitrazepam binding with a high affinity (Ki of 6.68 nM) but showed no intrinsic activity in electrophysiological assays, confirming its antagonist profile. researchgate.net
These findings collectively suggest that the 6-methoxy group of this compound likely confers high binding affinity to the GABAA receptor's benzodiazepine site, while the 4'-nitro group is expected to critically modulate the intrinsic efficacy of the molecule, determining whether it enhances, inhibits, or has no effect on the GABA-induced chloride current.
Table 1: In Vitro Activity of Related Flavone Derivatives at the GABAA Receptor Benzodiazepine Site
| Compound Name | Substitution Pattern | Observed In Vitro Activity | Reference |
| 6-Methoxyflavone | 6-OCH3 | Positive Allosteric Modulator | nih.gov |
| 6-Bromo-3'-nitroflavone | 6-Br, 3'-NO2 | Partial Agonist | nih.gov |
| 6-Chloro-3'-nitroflavone | 6-Cl, 3'-NO2 | Antagonist (Ki = 6.68 nM) | nih.govresearchgate.net |
This compound: Unveiling its Role in Preclinical Research
A versatile compound, this compound, is demonstrating significant potential across a range of preclinical research applications. From elucidating cancer mechanisms to advancing diagnostic imaging for neurodegenerative diseases, this synthetic flavone derivative is a valuable tool for scientific investigation.
Preclinical Research Applications and Model Systems
The utility of 6-methoxy-4'-nitroflavone in preclinical research is multifaceted, with significant applications in both mechanistic studies of diseases and the development of novel diagnostic tools. Its interactions with specific cellular pathways and its structural properties make it a compound of interest in various in vitro and in vivo models.
In vitro cell line models are fundamental in biomedical research, providing a controlled environment to investigate the molecular mechanisms of diseases and the effects of chemical compounds. runtogen.com this compound has been utilized in several cell line models to understand its biological activities.
Hepatocellular carcinoma (HCC) is a primary liver cancer, and cell lines such as Huh7 and HepG2 are crucial tools for its study. runtogen.comebiohippo.com These cell lines, both derived from human liver carcinomas, allow researchers to explore the molecular and genetic underpinnings of HCC. runtogen.comjjgastro.com Huh7 cells are particularly valuable for research related to hepatitis C virus (HCV)-induced liver cancer due to their ability to support HCV replication. runtogen.com HepG2 cells, on the other hand, are known to retain many characteristics of hepatocytes. jjgastro.com The study of compounds like this compound in these cell lines can provide insights into potential therapeutic strategies for liver cancer by examining their effects on cell viability, proliferation, and other cellular processes.
Table 1: Characteristics of Hepatoma Cell Lines
| Cell Line | Origin | Key Characteristics | Common Research Applications |
| Huh7 | Human Hepatocellular Carcinoma | Supports Hepatitis C Virus (HCV) replication, epithelial-like morphology. runtogen.comjjgastro.com | HCV-related liver cancer, drug resistance studies, viral research. ebiohippo.com |
| HepG2 | Human Hepatocellular Carcinoma | Epithelial-like morphology, non-tumorigenic with a high multiplication rate, p53 wild type. jjgastro.com | Liver physiology studies, toxicity studies, metabolic research. accegen.com |
Lymphoma research utilizes various cell lines to investigate the pathogenesis of this type of cancer. Studies have shown that environmental pollutants can contribute to lymphoma development by activating the aryl hydrocarbon receptor (AhR), leading to a loss of apoptosis (programmed cell death). nih.gov In this context, a related compound, 3'-methoxy-4'-nitroflavone (B1677366), has been used as an AhR antagonist to counteract these effects in lymphoma cell lines. nih.gov This research highlights the potential for methoxy-nitroflavone derivatives to modulate key signaling pathways involved in lymphoma progression.
Acute myeloid leukemia (AML) is a cancer of the blood and bone marrow. Immortalized cell lines are indispensable tools in AML research for preliminary and screening studies. nih.gov The selection of an appropriate cell line is critical and depends on the specific genetic abnormalities and markers associated with different AML subtypes. nih.gov Methoxyflavones, as a class of compounds, have been investigated for their cytotoxic activity in various cancer cell lines, suggesting their potential for further investigation in AML models. mdpi.com
Breast cancer research frequently employs cell lines like MCF-7 and MDA-MB-231 to represent different subtypes of the disease. mdpi.com MCF-7 is an estrogen receptor-positive cell line, while MDA-MB-231 is a triple-negative breast cancer cell line. mdpi.comnih.gov The differential responses of these cell lines to various compounds allow researchers to investigate the efficacy of potential therapies against specific breast cancer subtypes. nih.gov Methoxyflavones have been studied for their cytotoxic effects in these and other breast cancer cell lines, indicating their relevance in breast cancer research. mdpi.com
Table 2: Characteristics of Breast Cancer Cell Lines
| Cell Line | Subtype | Key Characteristics |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Hormone-sensitive, epithelial morphology. mdpi.comnih.gov |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Highly invasive, mesenchymal-like morphology. mdpi.comnih.gov |
Beyond its application in cancer research, the structural properties of methoxy-containing flavone (B191248) derivatives have led to their use in the development of imaging probes for neurodegenerative diseases, particularly Alzheimer's disease.
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov The development of imaging agents that can cross the blood-brain barrier and bind to these plaques is crucial for early diagnosis and for monitoring disease progression. nih.gov A related compound, Methoxy-X04, a derivative of Congo red, has been successfully used as a fluorescent probe for the in vivo imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease. nih.govnih.govresearchgate.net It effectively stains plaques, tangles, and cerebrovascular amyloid. nih.gov This research demonstrates the potential of methoxy-flavone and related structures to serve as scaffolds for the development of novel imaging agents for neurodegenerative diseases. rsc.org Preclinical studies using techniques like multiphoton microscopy have validated the ability of these probes to provide high-resolution images of individual plaques in living animals. nih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there are no specific in vivo preclinical studies focused on the mechanistic aspects of the compound this compound to report at this time. Research into the in vivo applications and the precise biological mechanisms of this particular flavone in animal models has not been published. Therefore, detailed research findings, data tables, and descriptions of preclinical models for mechanistic studies for this compound are not available.
Computational and Theoretical Studies on Flavone Derivatives
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method uses scoring functions to estimate the binding affinity, which is often expressed as a negative value in kcal/mol; a more negative score typically indicates a stronger interaction. While specific docking studies on 6-Methoxy-4'-nitroflavone are not extensively documented, research on analogous flavonoids against various protein targets demonstrates the utility of this approach. These studies help identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
For instance, studies on a library of flavonoids screened against the MEK2 allosteric site, a cancer therapeutic target, identified compounds with high binding affinities. Similarly, various flavonoids have been docked against targets like the SARS-CoV-2 spike protein and TGFβR-1 to identify potential inhibitors. These analyses reveal that the binding affinity of flavonoids is highly dependent on their substitution patterns, which influence their interactions with active site residues.
Table 1: Example Docking Scores of Flavonoid Compounds Against MEK2
| Compound | Docking Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Flavonoid 1 | -11.3 | Lys-101, Asp-194, Phe-213 |
| Flavonoid 2 | -11.1 | Asn-82, Lys-101, Val-215 |
| Flavonoid 3 | -10.8 | Ile-145, Cys-211, Met-223 |
| Flavonoid 4 | -10.4 | Gly-81, Leu-122, Asp-212 |
Data is illustrative and based on findings for various flavonoids from computational screening studies.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. This technique simulates the natural motion of atoms, providing insights into the stability of the complex and the persistence of key interactions identified during docking. Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein.
MD simulations of various flavonoid-protein complexes have shown that the binding of the ligand can stabilize the protein structure. For example, a simulation of a flavone-DENV E-3 protein complex demonstrated that the protein's RMSD remained stable over a 100 ns trajectory, confirming a stable interaction. Such simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are built by correlating variations in physicochemical or structural properties, known as molecular descriptors, with observed changes in activity, such as inhibitory concentration (IC₅₀).
The process involves calculating a wide range of descriptors for a set of molecules with known activities. These descriptors can encode information about a molecule's steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobicity (e.g., LogP). Statistical methods are then used to build a model that can predict the activity of new, untested compounds based solely on their calculated descriptors.
While a specific QSAR model for this compound has not been reported, studies on other flavonoids and nitroaromatic compounds illustrate the approach. For example, QSAR models have been successfully developed to predict the antioxidant activity of flavonoids, identifying key structural features responsible for their effects. Other studies on the toxicity of nitroaromatic compounds have shown that descriptors like the energy of the highest occupied and lowest unoccupied molecular orbitals (E-HOMO and E-LUMO) and hydrophobicity are highly relevant to their biological effects. A hypothetical QSAR study on a series of 6-methoxy-nitroflavone analogs could reveal the precise structural requirements for a desired biological activity, guiding the synthesis of more potent derivatives.
Table 2: Examples of Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor | Type | Influence on Toxicity/Activity |
|---|---|---|
| Kow (LogP) | Hydrophobicity | Positive correlation often observed |
| ELUMO | Electronic | Lower energy often correlates with higher activity |
| EHOMO | Electronic | Can influence metabolic stability and reactivity |
| qnitro-N | Electronic | Net atomic charge on the nitro nitrogen; relates to electrophilicity |
This table is based on general findings from QSAR studies on nitroaromatic compounds.
Quantum Chemical Analyses
Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. These calculations can determine optimized molecular geometries, electron distribution, and orbital energies, which are fundamental to understanding a molecule's chemical behavior.
For flavone (B191248) derivatives, DFT calculations can elucidate how substituents affect the planarity and electronic properties of the entire molecule. A combined X-ray diffraction and DFT study on 2'-nitroflavone, a structural analog of this compound, revealed that the nitro group in the ortho position causes a significant twist between the phenyl ring and the chromone (B188151) core, with a dihedral angle of approximately 51°. This contrasts sharply with 2'-methoxyflavone, which is nearly planar. This geometric distortion, driven by steric hindrance, can profoundly impact how the molecule fits into a protein's binding site.
Furthermore, quantum chemical analyses can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density on the molecular surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group would create distinct electronic regions, governing its interaction with biological targets. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's chemical reactivity and kinetic stability.
Table 3: Comparison of Calculated Dihedral Angles for Substituted Flavones
| Compound | Substituent Position | Dihedral Angle (Phenyl vs. Chromone) |
|---|---|---|
| 2'-Nitroflavone | Ortho (2') | ~51° |
| 2'-Methoxyflavone | Ortho (2') | ~3° |
Data obtained from DFT calculations and experimental studies on related flavone derivatives.
In Silico Approaches for Ligand Design and Optimization
In silico ligand design and optimization encompass a range of computational strategies used to modify a "hit" compound (an initial active molecule) into a "lead" compound with improved properties such as higher binding affinity, better selectivity, and favorable pharmacokinetic profiles. These methods leverage the structural and electronic information derived from the analyses described in the preceding sections.
If this compound were identified as a hit compound, several in silico strategies could be employed for its optimization:
Structure-Based Design: Using the 3D structure of the target protein complexed with the flavone (from docking or crystallography), medicinal chemists can identify opportunities for modification. For example, if an unoccupied hydrophobic pocket exists near the 4'-nitro group, replacing it with a larger, non-polar group might enhance binding affinity. Conversely, if a hydrogen bond donor/acceptor from the protein is nearby, modifying the ligand to form a hydrogen bond could improve potency.
Fragment-Based Growing: This strategy involves adding small chemical fragments to the core scaffold of the hit compound to establish new, favorable interactions within the binding site. For example, computational tools can suggest adding functional groups to the flavone backbone that extend into unexplored regions of the protein's active site.
Scaffold Hopping: This approach involves replacing the central flavone core with a different chemical scaffold while retaining the key functional groups responsible for binding (pharmacophores). This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles.
These optimization strategies are guided by the predictive power of molecular docking, which can rapidly assess the binding affinity of virtual libraries of new derivatives, and MD simulations, which can confirm the stability of the most promising candidates before they are synthesized.
Advanced Analytical Methodologies for Characterization of Flavone Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are indispensable for the unambiguous structural determination of flavonoids. whitman.edu Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a detailed map of the carbon and hydrogen skeleton of a molecule.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and environment of hydrogen atoms in a molecule. For 6-Methoxy-4'-nitroflavone, the spectrum would exhibit characteristic signals that confirm the substitution pattern. Key expected features include:
A singlet peak around δ 3.8-4.0 ppm, integrating to three protons, corresponding to the methoxy (B1213986) group (-OCH₃) at the C-6 position. mdpi.com
Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the flavone (B191248) core.
The single proton at the C-3 position typically appears as a singlet.
The protons on the A-ring (at C-5, C-7, and C-8) show specific splitting patterns (doublets and double doublets) that confirm the 6-methoxy substitution.
The B-ring protons, influenced by the electron-withdrawing nitro group at the 4' position, are expected to show a distinct A₂B₂ system, appearing as two doublets in the downfield region of the spectrum.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum for this compound would display a unique signal for each carbon atom. The carbonyl carbon (C-4) is typically found significantly downfield (around δ 175-180 ppm). The carbon of the methoxy group appears upfield (around δ 55-60 ppm), while the remaining signals correspond to the sp² hybridized carbons of the aromatic rings. nih.govspectrabase.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign each proton and carbon signal, confirming the connectivity of the entire structure. mdpi.com
Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on general flavonoid spectral data. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | - | ~163.0 |
| 3 | ~6.8 (s, 1H) | ~107.5 |
| 4 | - | ~177.8 |
| 4a | - | ~119.5 |
| 5 | ~7.8 (d, 1H) | ~124.0 |
| 6 | - | ~158.0 |
| 6-OCH₃ | ~3.9 (s, 3H) | ~56.0 |
| 7 | ~7.3 (dd, 1H) | ~105.0 |
| 8 | ~7.2 (d, 1H) | ~122.0 |
| 8a | - | ~150.0 |
| 1' | - | ~137.0 |
| 2', 6' | ~8.1 (d, 2H) | ~128.0 |
| 3', 5' | ~8.3 (d, 2H) | ~124.5 |
| 4' | - | ~149.0 |
Chromatographic and Mass Spectrometric Approaches
Chromatography and mass spectrometry are powerful complementary techniques used for the separation, identification, and structural analysis of compounds.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating flavone derivatives from reaction mixtures or for assessing purity. nih.gov A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. semanticscholar.orgsielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases, allowing for its isolation from impurities.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. wikipedia.org When coupled with HPLC (LC-MS), it allows for the analysis of individual components as they elute from the column. For this compound (C₁₆H₁₁NO₅), the expected exact mass is 297.0637 g/mol . In positive ion mode electrospray ionization (ESI), the compound would be detected as its protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 298.0710.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. wikipedia.org The fragmentation of the flavone core often proceeds via a retro-Diels-Alder (rDA) reaction, leading to cleavage of the C-ring. miamioh.edu This provides valuable information about the substitution patterns on the A and B rings.
Predicted Mass Spectrometric Data for this compound
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 298.07 |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 283.05 |
| [M-NO₂]⁺ | Loss of the nitro group | 252.08 |
| rDA Fragment A | Fragment from retro-Diels-Alder cleavage containing the A-ring | 151.04 |
| rDA Fragment B | Fragment from retro-Diels-Alder cleavage containing the B-ring | 148.02 |
Advanced Methods for Purity Assessment and Quantification
Ensuring the purity and accurately determining the concentration of a chemical compound are critical for its use in research and development.
Purity Assessment: HPLC coupled with a UV-Visible or Diode Array Detector (DAD) is the standard method for assessing the purity of this compound. nih.govmdpi.com A chromatogram is generated where the compound of interest appears as a major peak. The presence of other peaks indicates impurities. The purity is typically calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. Peak purity can be further confirmed using HPLC-MS, which ensures that the peak corresponds to a single component with the correct molecular weight. dntb.gov.ua
Quantification: Quantitative analysis is also predominantly performed using HPLC-UV. nih.govresearchgate.net This method relies on the principle that the detector's response (peak area) is directly proportional to the concentration of the analyte. To quantify this compound, a calibration curve is first constructed by preparing a series of standard solutions of the pure compound at known concentrations and measuring their corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the value from the linear regression of the calibration curve. mdpi.com This method is valued for its high precision, accuracy, and sensitivity. researchgate.net
Summary of Analytical Methodologies
| Technique | Purpose | Information Obtained |
| ¹H NMR | Structural Elucidation | Number, type, and connectivity of protons |
| ¹³C NMR | Structural Elucidation | Number and type of carbon environments |
| HPLC-UV/DAD | Separation, Purity, Quantification | Retention time, purity (%), concentration |
| LC-MS | Identification, Structural Analysis | Molecular weight, molecular formula, fragmentation patterns |
| MS/MS | Detailed Structural Elucidation | Connectivity and structure of fragment ions |
Future Perspectives in Flavone Research
Rational Design and Optimization Strategies for Enhanced Biological Activities
Lead Compound Optimization Principles in Flavone (B191248) Chemistry
Lead optimization is a critical phase in drug discovery that transforms a promising bioactive compound (a "lead") into a viable drug candidate. In flavone chemistry, this process is guided by several core principles aimed at improving potency, selectivity, and pharmacokinetic properties. A central tenet is the detailed analysis of Structure-Activity Relationships (SAR), which systematically investigates how specific structural modifications to the flavone core influence its biological activity. vapourtec.comfrontiersin.orgrsc.org
For instance, studies on methoxyflavone analogs have revealed that the position and number of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are crucial determinants of anticancer activity. vapourtec.commdpi.com The interplay between the lipophilic nature of methoxy groups, which can enhance membrane permeation, and the hydrogen-bonding capacity of hydroxyl groups is a key consideration. mdpi.com SAR studies have highlighted that the incorporation of electron-withdrawing groups at the C-4' position of the B-ring can enhance the anti-proliferative activity of certain flavones. biomedres.us
Molecular modeling and computational simulations are indispensable tools in modern lead optimization. youtube.com These techniques allow for the prediction of how a designed flavone derivative will bind to its target protein, helping to refine the structure for improved affinity and specificity before synthesis is even attempted. youtube.comnih.gov This iterative cycle of design, synthesis, and testing, guided by SAR and computational insights, allows for the methodical enhancement of the lead compound's performance.
Table 1: Key Principles in Flavone Lead Optimization
| Principle | Description | Relevance to Flavones |
| Structure-Activity Relationship (SAR) | Systematically modifying the flavone scaffold (e.g., changing substituents on rings A and B) to determine which structural features are essential for biological activity. | Identifies key functional groups (e.g., hydroxyl, methoxy) and their optimal positions for maximizing potency and selectivity. vapourtec.comfrontiersin.org |
| Target Binding Enhancement | Utilizing computational docking and molecular modeling to design modifications that improve the binding affinity and interaction of the flavone with its specific biological target (e.g., an enzyme or receptor). | Guides the rational design of derivatives with stronger and more selective interactions, potentially leading to lower effective doses. nih.gov |
| Improving "Drug-Likeness" | Modifying the molecule to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving bioavailability and stability in the body. | Addresses common challenges with natural flavonoids, such as poor solubility or rapid metabolism, to make them more effective as therapeutic agents. youtube.com |
| Bioisosteric Replacement | Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's properties without losing its primary biological activity. | Can be used to fine-tune activity, reduce toxicity, or improve the metabolic profile of a lead flavone compound. |
Hybrid Molecule Design Approaches
Hybrid molecule design represents an innovative strategy in drug discovery where two or more distinct pharmacophores (structural units responsible for biological activity) are covalently linked into a single chemical entity. jazindia.comsyrris.com This approach aims to create novel compounds that may exhibit synergistic effects, multi-target activity, or improved pharmacokinetic profiles compared to the individual components.
In the context of flavones, this involves attaching another bioactive scaffold to the flavone core. jazindia.com A prominent example is the creation of flavone-triazole hybrids. The 1,2,3-triazole ring serves as a stable and versatile linker, connecting the flavone unit to another pharmacophore. mdpi.com This design has been explored for developing agents with enhanced antiproliferative and antimicrobial activities. The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is often employed for the efficient synthesis of these hybrids. mdpi.com
Other examples include the development of flavone hybrids substituted with piperazine or piperidine moieties. jazindia.com These hybrid structures are designed to interact with specific biological targets, and in some cases, have shown potent inhibitory activity against enzymes relevant to cancer treatment, such as poly (ADP-ribose) polymerase (PARP). jazindia.com The core idea is to leverage the recognized biological properties of the flavone scaffold while introducing new functionalities through the attached molecule to achieve a superior or novel therapeutic effect. researchgate.net
Exploration of Novel Flavone Analogues and Scaffolds
The search for new therapeutic agents continues to drive the exploration of novel flavone analogues and related chemical scaffolds. While natural flavones provide excellent starting points, synthetic chemistry allows for the creation of derivatives with enhanced potency, selectivity, and novel mechanisms of action. mdpi.commdpi.com Research in this area focuses on modifying the core flavone structure and exploring related heterocyclic systems to expand the chemical space for drug discovery.
The synthesis of extensive libraries of methoxy and hydroxy flavones, as well as their 4-thio analogues, has provided significant insights into the structural requirements for anti-proliferative activity. biomedres.us Studies have shown that the presence of free hydroxyl groups and the substitution pattern on the B-ring are critical for enhancing biological effects. biomedres.us Methoxyflavone analogs, in particular, have been a subject of intense study due to the role of the methoxy group in promoting cytotoxic activity in various cancer cell lines. vapourtec.commdpi.com
Furthermore, modifications are not limited to simple substitutions. The development of C-dimethylated flavones, aminophenoxy-functionalized flavones, and flavones hybridized with other heterocyclic systems like pyrazoles has yielded compounds with promising anticancer and antimicrobial properties. nih.gov The goal is to generate structural diversity, leading to the identification of new lead compounds that can overcome limitations of existing therapies, such as drug resistance. biomedres.us This exploration of novel analogues provides a continuous stream of new chemical entities for biological screening and potential therapeutic development. researchgate.net
Integration of Multi-Omics Data in Flavone Mechanistic Research
Understanding the precise molecular mechanisms by which flavones exert their biological effects is crucial for their development as therapeutic agents. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel these complex interactions. researchgate.net By combining these different layers of biological information, researchers can move from a single-target view to a holistic understanding of how flavones modulate cellular networks. mdpi.com
Transcriptomics (analyzing gene expression) and metabolomics (analyzing metabolites) have been integrated to elucidate flavonoid biosynthetic pathways in plants, identifying key genes and the resulting flavonoid compounds. nih.govrsc.org This same approach can be applied to understand the effects of a specific flavone on human cells. For example, treating cells with a flavone and subsequently analyzing changes in the transcriptome can reveal which genes are up- or down-regulated, pointing to the signaling pathways being affected. researchgate.netnih.gov
Emerging Methodologies in Flavone Synthesis and Functionalization
The advancement of synthetic organic chemistry is providing new and more efficient tools for the synthesis and functionalization of the flavone scaffold. These emerging methodologies offer advantages over classical methods (like the Allan-Robinson and Baker-Venkataraman reactions) in terms of yield, selectivity, sustainability, and the ability to create more complex and diverse molecules. mdpi.com
Table 2: Comparison of Classical and Emerging Flavone Synthesis Methods
| Method Type | Examples | Advantages | Limitations |
| Classical Methods | Allan-Robinson Reaction, Baker-Venkataraman Rearrangement, Kostanecki Reaction | Well-established and reliable for basic flavone scaffolds. | Often require harsh conditions (high temperatures, strong acids/bases), multi-step processes, and may have limited substrate scope. nih.govmdpi.com |
| Modern Catalysis | Palladium-catalyzed oxidative cyclization, aminocarbonylation; BiCl₃/RuCl₃ catalysis. mdpi.comrsc.orgrsc.org | Milder reaction conditions, higher atom economy, greater functional group tolerance, and ability to perform one-pot reactions. rsc.orgnih.gov | Catalyst cost and sensitivity can be a factor; optimization may be required for specific substrates. |
| Enabling Technologies | Microwave-assisted synthesis, Flow chemistry, Photochemistry. vapourtec.commdpi.comresearchgate.net | Drastically reduced reaction times, improved yields, enhanced safety, scalability, and access to unique reaction pathways not possible with conventional heating. vapourtec.comsyrris.com | Requires specialized equipment; reaction conditions may need significant re-optimization from batch processes. |
| Biosynthesis & Biocatalysis | Use of engineered microbes or isolated enzymes for synthesis and modification. researchgate.net | Highly selective (regio- and stereoselective), environmentally friendly ("green chemistry"), operates under mild conditions. | Limited to substrates recognized by the enzymes; scaling up can be complex and costly. |
Palladium-catalyzed cross-coupling and cyclization reactions have become powerful tools for constructing the flavone core and introducing diverse substituents under mild conditions. nih.govrsc.org For example, palladium-catalyzed aminocarbonylation has been developed as a facile route to synthesize flavone-3-carboxamides from 3-iodoflavone precursors. mdpi.com
Furthermore, enabling technologies are revolutionizing flavone synthesis. Flow chemistry , where reactions are performed in a continuously flowing stream rather than a flask, offers precise control over reaction parameters, improved safety, and easier scalability. vapourtec.comsyrris.comPhotochemistry , which uses light to drive chemical reactions, provides access to unique molecular transformations and can promote flavonoid biosynthesis. frontiersin.orgmdpi.com These modern methods, along with advances in areas like C-H activation for direct functionalization of the flavone core, are expanding the chemist's toolbox, facilitating the rapid and efficient creation of novel flavone derivatives for biological evaluation. youtube.com
Q & A
Q. What is the mechanistic role of MNF as an AhR antagonist, and how does it suppress TCDD-induced signaling?
MNF binds competitively to the AhR ligand-binding domain, preventing nuclear translocation and subsequent dimerization with the AhR nuclear translocator (ARNT). This blocks the receptor’s ability to activate xenobiotic response elements (XREs) in target genes like CYP1A1. Methodologically, electrophoretic mobility shift assays (EMSAs) and reporter gene systems (e.g., DRE-lacZ transgenic mice) are used to confirm MNF’s antagonism by measuring reduced XRE-binding activity and transcriptional output .
Q. How does MNF inhibit TCDD-induced CYP1A1 expression in vivo?
In vivo studies utilize transgenic mouse models (e.g., DRE-lacZ) treated with MNF prior to TCDD exposure. Dosing regimens typically involve intraperitoneal administration (e.g., 10–30 mg/kg MNF) followed by tissue-specific analysis of β-galactosidase activity (reporter gene) and CYP1A1 mRNA/protein levels via qPCR and immunoblotting. MNF pre-treatment reduces TCDD-driven transactivation by >70% in lung and liver tissues .
Advanced Research Questions
Q. How can researchers address contradictory data on MNF’s dual role as an antagonist and partial agonist in specific contexts?
Contradictions arise from cell-type-specific AhR isoforms or concentration-dependent effects. For example, MNF antagonizes TCDD in MCF-7 breast cancer cells but enhances Cyp1a1 transcription in hepatocytes at high doses. To resolve this, employ:
Q. What structural modifications of MNF optimize its antagonistic potency, and how are these evaluated?
Structure-activity relationship (SAR) studies focus on substituent positions (methoxy, nitro) and flavone backbone alterations. For example:
- 3’,4’-dimethoxyflavone (3’,4’-DMF) and 6,2’,4’-trimethoxyflavone (TMF) show reduced antagonism compared to MNF, highlighting the necessity of the nitro group at position 4’ .
- In vitro assays (e.g., ethoxyresorufin-O-deethylase (EROD) activity) quantify CYP1A1 inhibition in AhR-responsive cells (e.g., Hepa1c1c7). IC₅₀ values for MNF (~0.5 µM) are benchmarked against analogs .
- Molecular docking simulations predict binding affinities to AhR’s PAS-B domain, guiding synthetic optimization .
Methodological Considerations for Experimental Design
- AhR isoform specificity : Use siRNA knockdown or CRISPR-edited cell lines to differentiate AhR1 vs. AhR2 signaling in MNF’s effects .
- In vivo toxicity : Monitor MNF’s pharmacokinetics (e.g., plasma half-life via LC-MS) and off-target effects (e.g., NF-κB modulation) .
- Data normalization : Include controls for solvent effects (e.g., DMSO) and AhR-independent pathways (e.g., NF-κB reporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
